2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
Description
This compound features a 2-oxo-2-phenylethyl ester linked to a propanoate backbone substituted with a 1,3-dioxo-isoindol-2-yl group. The isoindole dione moiety is a phthalimide derivative, known for its electron-withdrawing properties and applications in medicinal chemistry, polymer science, and agrochemicals. The phenyl and oxo groups in the ester segment may influence solubility, reactivity, and biological activity .
Properties
IUPAC Name |
phenacyl 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12(19(24)25-11-16(21)13-7-3-2-4-8-13)20-17(22)14-9-5-6-10-15(14)18(20)23/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUAISSQPCDMKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331458 | |
| Record name | phenacyl 2-(1,3-dioxoisoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312497-38-4 | |
| Record name | phenacyl 2-(1,3-dioxoisoindol-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the reaction of 2-oxo-2-phenylethyl bromide with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Modified Ester Groups
a. (1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-yl)Methyl Esters
- Examples :
- Comparison :
- These analogs replace the 2-oxo-2-phenylethyl group with simpler methyl or substituted benzyl esters. The presence of electron-donating (methyl) or withdrawing (chloro) groups on the benzene ring alters melting points and crystallinity. For instance, chloro-substituted derivatives exhibit higher melting points (~145–147°C) compared to methyl-substituted analogs (~139–141°C) due to stronger intermolecular interactions .
b. Ethyl 3-(Indol-2-yl)Propanoate Derivatives
- Example: Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS: 74120-22-2)
- However, it carries higher acute toxicity (OSHA H302: Harmful if swallowed) compared to phthalimide-based esters, likely due to metabolic activation of the indole moiety .
Analogs with Modified Isoindole Dione Substituents
a. Brominated Isoindole Derivatives
- Examples: (2S)-2-(5-Bromo-1-oxo-isoindol-2-yl)-3-(naphthalen-2-yl)propanoate (Compound 119, Yield: 37%) (2S)-2-(5-Bromo-1-oxo-isoindol-2-yl)-3-[2'-fluoro-5'-(hydroxymethyl)phenyl]propanoic acid (Compound 110, Yield: 75%) .
- Compound 110’s hydroxymethyl group improves water solubility, contrasting with the hydrophobic phenylethyl group in the target compound .
b. Octahydro-Isoindole Diones
- Example: 2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)propanoic acid (CAS: 129761-47-3)
- Comparison :
Analogs with Complex Aryl Groups
a. Biphenyl-Substituted Derivatives
- Example: (2S)-3-{5'-Acetyl-2'-fluoro-biphenyl-4-yl}-2-(5-bromo-1-oxo-isoindol-2-yl)propanoate (Compound 109, Yield: 27%)
- Comparison :
b. Fluorenylmethoxycarbonyl (Fmoc)-Protected Analogs
- Example: 1,3-Dioxo-isoindol-2-yl (2S)-2-(Fmoc-amino)-3-(indol-3-yl)propanoate (CAS: 2248188-80-7)
- Comparison: The Fmoc group enables use in solid-phase peptide synthesis.
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : Methyl and chloro-substituted phthalimide esters (e.g., –3) are synthesized in higher yields (>70%) compared to brominated or biphenyl analogs (<40%), suggesting steric and electronic challenges in complex derivatives .
- The target compound’s phenyl group may favor CNS penetration due to lipophilicity.
- Safety Profile: Ethyl indole-propanoate derivatives () exhibit higher toxicity (H302, H315) than phthalimide-based esters, underscoring the importance of the isoindole dione scaffold in reducing adverse effects .
Biological Activity
The compound 2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a complex organic molecule with potential biological activities. Its structure suggests various pharmacological properties due to the presence of the isoindole moiety and the diketone functionality. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 323.3 g/mol. The compound features multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18 H13 N O5 |
| Molecular Weight | 323.3 g/mol |
| LogP | 1.654 |
| Polar Surface Area | 62.63 Ų |
| Hydrogen Bond Acceptors | 9 |
Mechanisms of Biological Activity
The biological activity of 2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that similar compounds can act as inhibitors of key enzymes such as cathepsin B, which plays a role in various diseases including cancer and inflammation. Inhibitors of cathepsin B have been shown to bind irreversibly to the enzyme's active site, disrupting its function and leading to therapeutic effects .
- Antioxidant Properties : Compounds with similar structures exhibit antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and chronic diseases.
- Anti-inflammatory Effects : Some derivatives of isoindole compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate :
Study 1: Cathepsin B Inhibition
A study focused on the development of cathepsin B inhibitors highlighted that compounds structurally related to isoindoles can significantly inhibit this enzyme's activity. High-throughput screening identified several active compounds that showed promising results in reducing cathepsin B activity in vitro .
Study 2: Antioxidant Activity Evaluation
Another investigation assessed the antioxidant capacity of similar diketone compounds using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays. The results indicated that these compounds effectively scavenged free radicals, demonstrating their potential as therapeutic agents against oxidative stress-related conditions.
Q & A
What are the recommended synthetic routes for preparing 2-oxo-2-phenylethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate?
Basic
A validated synthesis involves coupling 2-(4-hydroxyphenoxy)-1-phenylethan-1-one with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid using EDC·HCl and DMAP in dichloromethane (DCM). This method yielded 92% purity with characterization via H NMR, C NMR, and HRMS (ESI) . Ensure anhydrous conditions and stoichiometric control of reagents to minimize side reactions.
Advanced
To optimize yield, consider varying catalysts (e.g., DCC vs. EDC) or solvents (e.g., THF vs. DCM). Reaction monitoring via TLC or LC-MS can identify intermediate byproducts. For scalability, explore microwave-assisted synthesis to reduce reaction time and improve efficiency .
How should researchers characterize the purity and structural integrity of this compound?
Basic
Use H and C NMR to confirm proton and carbon environments, particularly focusing on the isoindole-dione (1,3-dioxo) and ester carbonyl signals. HRMS (ESI) is critical for verifying molecular ion peaks. Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm .
Advanced
For ambiguous spectral data, employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. X-ray crystallography may confirm stereochemistry if crystalline derivatives are obtainable .
What safety protocols are essential during handling?
Basic
Wear NIOSH/CEN-certified PPE: P95 respirators for low exposure, OV/AG/P99 for higher concentrations, chemically resistant gloves (e.g., nitrile), and face shields. Avoid skin contact and use fume hoods for synthesis steps. Dispose of waste via approved hazardous channels .
Advanced
Conduct a risk assessment using computational tools (e.g., EPI Suite) to predict acute toxicity. Implement real-time air monitoring for particulate matter and volatile organic compounds (VOCs) during large-scale reactions .
How stable is this compound under varying storage conditions?
Basic
Store at 2–8°C in airtight, light-resistant containers under inert gas (N or Ar). Stability data is limited, but analogous isoindole-dione derivatives degrade under prolonged humidity (>60% RH) .
Advanced
Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Investigate degradation pathways using LC-MS/MS to identify hydrolysis or oxidation byproducts .
What biological activities or therapeutic potentials are associated with this compound?
Basic
While direct data is scarce, structural analogs (e.g., isocoumarin precursors) exhibit antimicrobial and anti-inflammatory properties. Prioritize in vitro assays (e.g., bacterial MIC, COX-2 inhibition) to screen activity .
Advanced
Explore structure-activity relationships (SAR) by synthesizing derivatives with modified ester or isoindole-dione groups. Use molecular docking to predict interactions with targets like NF-κB or bacterial efflux pumps .
How can contradictory physicochemical data (e.g., solubility, logP) be resolved?
Advanced
Replicate measurements using standardized OECD guidelines. For logP discrepancies, compare shake-flask vs. HPLC-derived values. Solubility studies should use biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .
What reaction mechanisms govern its synthesis or decomposition?
Advanced
The esterification likely proceeds via a Steglich mechanism (EDC-mediated activation of the carboxylic acid). For decomposition, conduct kinetic studies under acidic/alkaline conditions to identify hydrolysis pathways. Isotopic labeling (O) can trace oxygen incorporation during degradation .
Can this compound serve as an intermediate for bioactive molecules?
Advanced
Yes. The isoindole-dione moiety is a precursor to isocoumarins, which are key in synthesizing alkaloids and protease inhibitors. Functionalize the phenyl group via Suzuki coupling or introduce substituents to the propanoate chain for diversification .
How to troubleshoot low yields in scaled-up synthesis?
Advanced
Optimize mixing efficiency (e.g., flow chemistry vs. batch) and reagent addition rates. Use DoE (Design of Experiments) to evaluate temperature, solvent polarity, and catalyst loading. Purify via flash chromatography or recrystallization with ethyl acetate/hexane .
What methodologies elucidate interactions with biological targets?
Advanced
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme targets, use fluorogenic substrates or radiolabeled assays. In silico MD simulations can model ligand-receptor dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
